molecular formula C6H9BrF2O2 B2677162 2-Bromo-2,2-difluoroacetic acid tert-butyl ester CAS No. 263723-24-6

2-Bromo-2,2-difluoroacetic acid tert-butyl ester

Cat. No. B2677162
CAS RN: 263723-24-6
M. Wt: 231.037
InChI Key: LIUMYBWTRZTNMS-UHFFFAOYSA-N
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Description

“2-Bromo-2,2-difluoroacetic acid tert-butyl ester” is an ester of bromodifluoroacetic acid and tert-butyl alcohol . It is a clear to yellow liquid and can be used to introduce the CF2 group when synthesizing chemical compounds .


Synthesis Analysis

The synthesis of “2-Bromo-2,2-difluoroacetic acid tert-butyl ester” involves several steps. The first step involves the dehydrochlorination of waste difluoro trichloroethane to obtain difluoro dichloroethylene . This is followed by an addition reaction with bromine to obtain difluoro dichlone dibromoethane . The difluoro dichlone dibromoethane is then reacted with sulfur trioxide to obtain 2-bromo-2,2-difluoroacetyl chloride . Finally, the 2-bromo-2,2-difluoroacetyl chloride is reacted with alcohol or phenol to obtain 2-bromo-2,2-difluoroacetate series products .


Molecular Structure Analysis

The molecular structure of “2-Bromo-2,2-difluoroacetic acid tert-butyl ester” is represented by the InChI code: 1S/C6H9BrF2O2/c1-5(2,3)11-4(10)6(7,8)9/h1-3H3 . The molecular weight of the compound is 231.04 .


Chemical Reactions Analysis

“2-Bromo-2,2-difluoroacetic acid tert-butyl ester” can be used as a reactant in various chemical reactions. For instance, it can be used in the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain .


Physical And Chemical Properties Analysis

“2-Bromo-2,2-difluoroacetic acid tert-butyl ester” is a clear to yellow liquid . It has a molecular weight of 231.04 . The compound has a density of 1.583 g/mL at 25 °C .

Scientific Research Applications

Safety and Hazards

The safety information for “2-Bromo-2,2-difluoroacetic acid tert-butyl ester” includes several hazard statements such as H226, H315, H319, H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Future Directions

“2-Bromo-2,2-difluoroacetic acid tert-butyl ester” is an important intermediate in the synthesis of drugs and high-energy materials . It can be used to synthesize fluorinated organic compounds such as fluoroketones and fluoroamides . The compound is also a key intermediate in the synthesis of the anti-cancer drug gemcitabine .

properties

IUPAC Name

tert-butyl 2-bromo-2,2-difluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrF2O2/c1-5(2,3)11-4(10)6(7,8)9/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUMYBWTRZTNMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(F)(F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2,2-difluoroacetic acid tert-butyl ester

CAS RN

263723-24-6
Record name tert-butyl 2-bromo-2,2-difluoroacetate
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